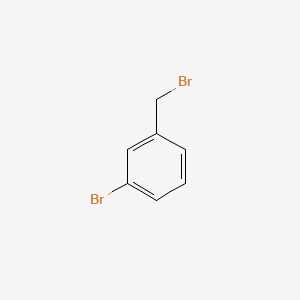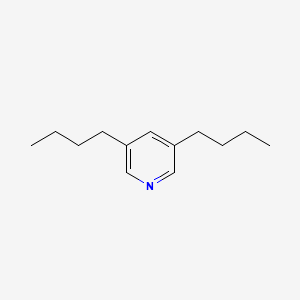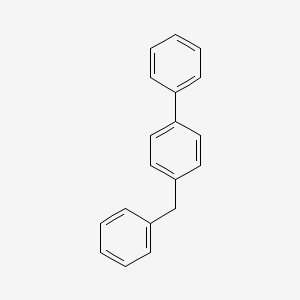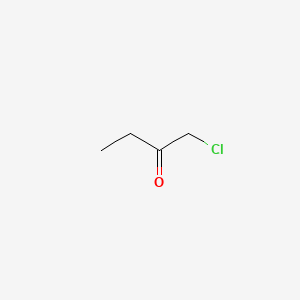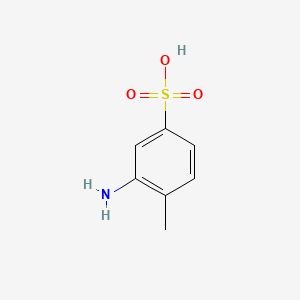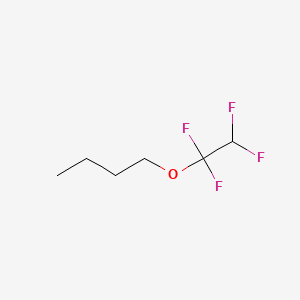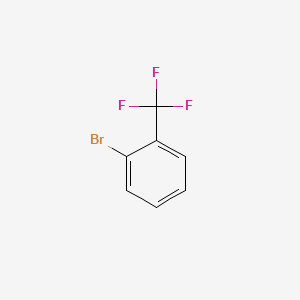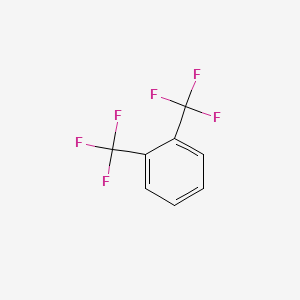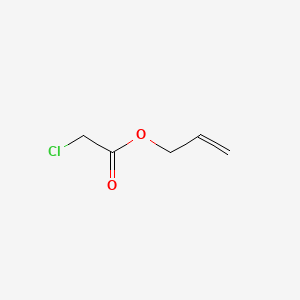
Allyl chloroacetate
Descripción general
Descripción
Allyl chloroacetate: is an organic compound with the molecular formula C5H7ClO2 chloroacetic acid allyl ester . This compound is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl chloroacetate can be synthesized through the reaction of allyl alcohol with chloroacetic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of allyl chloride and sodium chloroacetate . The reaction is carried out in a solvent such as toluene or xylene with a phase transfer catalyst to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Allyl chloroacetate undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Polymerization: It can participate in radical polymerization reactions, especially when copolymerized with vinyl acetate.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid catalysts for esterification, phase transfer catalysts for industrial synthesis
Solvents: Toluene, xylene
Major Products:
Substitution Products: Depending on the nucleophile used, products can include allyl amines, allyl ethers, and allyl thioethers.
Polymers: Copolymers with vinyl acetate.
Aplicaciones Científicas De Investigación
Chemistry: Allyl chloroacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biomedical research, this compound derivatives are explored for their potential use in drug delivery systems and as enzyme inhibitors .
Industry: It is utilized in the production of polymers and resins, which are used in coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of allyl chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the molecule is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with biological targets such as enzymes, altering their activity and function .
Comparación Con Compuestos Similares
- Allyl acetate
- Allyl bromide
- Allyl iodide
Comparison: Allyl chloroacetate is unique due to the presence of the chloroacetate group, which makes it more reactive in nucleophilic substitution reactions compared to allyl acetate. The chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
prop-2-enyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBJJCDVORDOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183417 | |
| Record name | Allyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-14-5 | |
| Record name | 2-Propen-1-yl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl chloroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does allyl chloroacetate behave in copolymerization reactions with other monomers?
A2: this compound has been studied in copolymerization reactions with various monomers, including vinyl acetate and maleic anhydride. [, ] Research reveals that the presence of chlorine in this compound significantly influences its reactivity ratios with comonomers, often leading to a tendency towards alternation in the resulting copolymer. [, ]
Q2: Does this compound form complexes with other molecules?
A3: Yes, this compound has been shown to form donor-acceptor complexes with maleic anhydride, as evidenced by 1H NMR spectroscopy. [] This complex formation plays a crucial role in their copolymerization, influencing the reaction kinetics and contributing to the observed alternating copolymer structure. [] The complexation constant (Kc) for the this compound-maleic anhydride complex has been determined to be 0.052 L/mol. []
Q3: Are there any unique features in the polymerization of this compound compared to other allyl esters?
A4: Research indicates that this compound exhibits a lower degree of "effective chain transfer" compared to other allyl esters like allyl acetate, allyl propionate, or allyl laurate. [] This means that while degradative chain transfer still occurs, it's less pronounced, potentially due to the chlorine atom's influence on the stability of the intermediate radicals formed during polymerization. []
Q4: Can this compound be used in metathesis reactions?
A5: Yes, this compound can act as a chain transfer agent (CTA) in the metathetic degradation of polymers like styrene-butadiene rubber (SBR) using ruthenium-based catalysts. [] This allows for the controlled depolymerization of SBR and the introduction of chloroacetate functionalities at the chain ends. [] The molecular weight and polydispersity of the resulting oligomers can be tailored by adjusting the catalyst and CTA concentrations, as well as the reaction time. []
Q5: How does this compound compare to its parent compound, allyl acetate, in terms of its impact on seedling growth?
A6: Interestingly, while both this compound and allyl acetate exhibit potent seed-killing activity, their effects on seedling growth differ. [] this compound shows relatively low toxicity towards rape, millet, and tomato seedlings. [] This suggests that the introduction of chlorine significantly alters its biological activity and interaction with plant systems.
Q6: Are there established analytical methods for characterizing this compound and its polymers?
A7: Various analytical techniques have been employed to characterize this compound and its polymers. These include FTIR spectroscopy to analyze functional groups, 1H NMR spectroscopy to determine monomer composition and sequence distribution in copolymers, and size exclusion chromatography (SEC) to assess molecular weight distributions. [, ] Kinetic studies, often using techniques like dilatometry, have also been employed to study the polymerization kinetics of this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
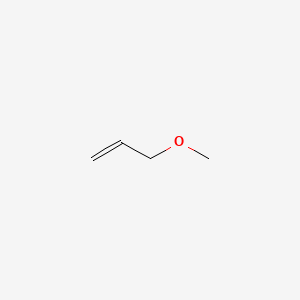
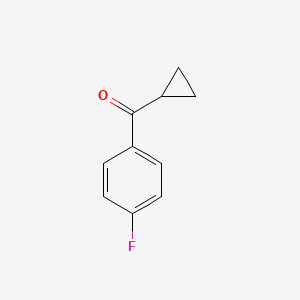
![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)
